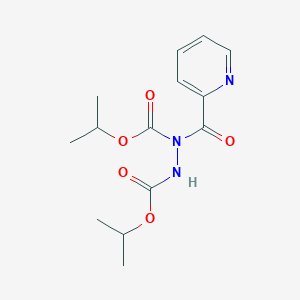
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was first synthesized in 2010 by researchers at Takeda Pharmaceutical Company Limited. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various diseases.
Mecanismo De Acción
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. By inhibiting BTK, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide can block the activation and proliferation of B-cells, which are involved in the pathogenesis of various diseases. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been shown to have several biochemical and physiological effects, including inhibiting B-cell proliferation, inducing apoptosis (programmed cell death), and reducing inflammation. In animal models, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been shown to reduce tumor growth and improve survival rates. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has also been shown to have an immunomodulatory effect, which may be beneficial in treating autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is also orally bioavailable, making it easy to administer to animals in preclinical studies. However, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has some limitations, including its relatively short half-life and potential off-target effects on other kinases. These limitations should be considered when designing experiments using 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide, including evaluating its efficacy in combination with other drugs, investigating its potential in treating autoimmune disorders, and exploring its role in regulating the immune response to viral infections. Additionally, further studies are needed to understand the long-term safety and efficacy of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide in humans. Overall, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide represents a promising therapeutic agent with potential applications in various diseases.
Métodos De Síntesis
The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide involves several steps, including the reaction of 2-nitrobenzaldehyde with 2-(2-methoxyethoxy)ethanol to form 2-(2-methoxyethoxy)benzaldehyde. This intermediate is then reacted with 2-(trifluoromethoxy)benzylamine to form the final product, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide. The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been optimized to improve its yield and purity, making it a reliable compound for scientific research.
Aplicaciones Científicas De Investigación
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide in patients with lymphoma and other hematological malignancies.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c1-24-8-9-25-15-10-12(6-7-21-15)16(23)22-11-13-4-2-3-5-14(13)26-17(18,19)20/h2-7,10H,8-9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBYAHKPMNRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910242.png)

![N4-(benzo[d][1,3]dioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2910245.png)
![3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2910246.png)
![N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2910247.png)
![3,6-dichloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyridine-2-carboxamide](/img/structure/B2910248.png)
![3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2910251.png)
![1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2910252.png)
![3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910254.png)

![1-methyl-3-(2-methylprop-2-enyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2910257.png)

![2-(benzylsulfanyl)-5-(4-ethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2910261.png)
![4-Methoxy-1-methyl-5-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2910263.png)